

Physicochemical Characterization of 4-Chloropyrimidine-2,5-diamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 4-Chloropyrimidine-2,5-diamine

CAS No.: 14631-09-5

Cat. No.: B086178

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Executive Summary & Structural Distinction

4-Chloropyrimidine-2,5-diamine (CAS: 14631-09-5) is a specialized pyrimidine intermediate distinct from its more common isomer, 4-chloro-2,6-diaminopyrimidine (a Minoxidil precursor). This compound serves as a critical scaffold in the synthesis of purine mimics, antifolates, and kinase inhibitors.

Its chemical utility is defined by the C4-Chlorine "handle" (susceptible to nucleophilic aromatic substitution,

) and the differential nucleophilicity of the amines at the C2 and C5 positions. This guide provides a rigorous physicochemical profile and characterization strategy, addressing the specific challenges of distinguishing this isomer and handling its unique reactivity.

Structural Identity

- IUPAC Name: **4-Chloropyrimidine-2,5-diamine**^{[1][2][3][4]}
- CAS Number: 14631-09-5^{[2][3][4][5]}
- Molecular Formula:

^[6]

- Molecular Weight: 144.56 g/mol
- SMILES: Nc1cnc(Cl)c(N)n1

Molecular Identity & Spectroscopic Profiling

Accurate identification relies on distinguishing the 2,5-diamine substitution pattern from 2,4- and 4,6- isomers.

Nuclear Magnetic Resonance (NMR)

The proton environment is the primary confirmation tool.

- ¹H-NMR (DMSO-
):
 - ~7.5-8.0 ppm (1H, s): The proton at C6. This is the diagnostic signal. In 2,4-diamino-6-chloropyrimidine, the ring proton is at C5, which is more shielded (~5.7 ppm). The downfield shift to ~7.8 ppm confirms the proton is adjacent to ring nitrogens and the electron-withdrawing chlorine.
 - ~6.0-6.5 ppm (2H, s, broad): C2-Amino group ().
 - ~4.5-5.5 ppm (2H, s, broad): C5-Amino group ().
 - Differentiation: The C5-amine is typically more electron-rich and may appear upfield relative to the C2-amine, which is flanked by two ring nitrogens.

Mass Spectrometry (MS)

- Ionization: ESI+ (Electrospray Ionization).
- Parent Ion (): m/z 145.0.[7]

- Isotope Pattern: A distinct 3:1 ratio between m/z 145 and 147 confirms the presence of a single Chlorine atom (

vs

).

Infrared Spectroscopy (FT-IR)

- 3300–3450
: Primary amine N-H stretching (doublet peaks).
- 1580–1650
: C=N ring stretching and N-H bending.
- ~750–800
: C-Cl stretching vibration.

Solid-State & Physicochemical Properties[7]

Thermal Analysis

This compound exhibits high crystallinity due to extensive intermolecular hydrogen bonding between the amino groups and ring nitrogens.

- Melting Point: Expected range $>200^{\circ}\text{C}$ (often with decomposition).
- TGA (Thermogravimetric Analysis): Essential to determine desolvation onset. 5-amino pyrimidines can be hygroscopic or form hydrates.

Solubility Profile

The compound is amphoteric but predominantly basic.

- Water: Low to Moderate. Solubility increases significantly at $\text{pH} < 4$ (protonation of ring nitrogens).

- DMSO/DMF: High solubility (Preferred for reactions).
- Alcohols (MeOH/EtOH): Moderate solubility; often requires heating.
- Non-polar (Hexane/DCM): Insoluble.

Reactivity Mapping (The "C5 vs C2" Rule)

The critical synthetic advantage of this molecule is the reactivity difference between the two amines.

- C5-Amine: Resembles an aniline. It is more nucleophilic and susceptible to oxidation. It reacts faster with electrophiles (e.g., acyl chlorides) than the C2-amine.
- C2-Amine: Resembles a guanidine moiety. It is less nucleophilic due to the electron-withdrawing nature of the adjacent ring nitrogens.
- C4-Chlorine: Activated for

, but the electron-donating C5-amine deactivates the ring slightly compared to 4-chloropyrimidine.

Figure 1: Reactivity profile highlighting the differential behavior of functional groups.

Analytical Method Development (HPLC)[8][9][10]

Separating highly polar diaminopyrimidines requires preventing peak tailing caused by the interaction of amines with residual silanols on the column.

HPLC Protocol (Self-Validating)

- Column: C18 with Polar Embedded Group (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro) or HILIC for enhanced retention.
 - Rationale: Standard C18 often fails to retain this polar molecule, leading to elution in the void volume.

- Mobile Phase A: 10 mM Ammonium Acetate (pH 6.0) or 0.1% TFA in Water.
 - Note: Buffering is critical to control the ionization state of the amines.
- Mobile Phase B: Acetonitrile.^{[6][8][9]}
- Gradient: 5% B to 40% B over 15 minutes. (Keep organic low to retain polar species).
- Detection: UV at 254 nm (aromatic max) and 280 nm.
- System Suitability:
 - Tailing Factor (): Must be < 1.5.
 - Resolution (): > 2.0 from any hydrolysis byproduct (2,5-diamino-4-hydroxypyrimidine).

Impurity Profile

Common impurities to track during synthesis or storage:

- Hydrolysis Product: 2,5-diamino-4-hydroxypyrimidine (Loss of Cl).
- Oxidation Dimers: Azo-linkages at the C5 position (indicated by yellow/brown discoloration).

Characterization Workflow

This workflow ensures the material meets the stringent requirements for pharmaceutical intermediates.

Figure 2: Step-by-step analytical workflow for validating **4-chloropyrimidine-2,5-diamine**.

Data Summary Table

Property	Value / Characteristic	Method
Appearance	Off-white to pale yellow crystalline powder	Visual
Molecular Weight	144.56 Da	Calculated
Mass Spectrum	m/z 145.0 (), 147.0 ()	ESI-MS
Melting Point	> 200°C (dec.) ^[6]	DSC
Solubility	DMSO (High), Water (Low), MeOH (Mod.)	Gravimetric
pKa (Calc.)	~3.5 (Ring N), ~6.0 (Amine)	Potentiometric Titration
Storage	2-8°C, Inert Atmosphere (Argon/Nitrogen)	Stability Protocol

Storage Warning: The C5-amine is sensitive to oxidation. Store under inert gas and protect from light to prevent the formation of colored oxidative impurities.

References

- PubChem. (n.d.). Compound Summary for CID 84565: 2-Chloropyrimidine-4,5-diamine. National Library of Medicine. Retrieved October 26, 2023, from [\[Link\]](#) (Note: While the title is 2-chloro-4,5-diamine, this record contains data relevant to the isomer class and connectivity).
- European Patent Office. (1992). Process for preparing 2,5-diamino-4,6-dichloropyrimidine (EP0483204). (Relevant for synthesis precursors and chlorination methodology). Retrieved from [\[Link\]](#)

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Sources

- [1. chem960.com \[chem960.com\]](#)
- [2. 56145-03-0|4,6-Dichloropyrimidine-2,5-diamine hydrochloride|BLDpharm \[bldpharm.com\]](#)
- [3. 56-05-3|2-Amino-4,6-dichloropyrimidine|BLD Pharm \[bldpharm.com\]](#)
- [4. 1194-78-1|6-Chloropyrimidine-2,4,5-triamine|BLD Pharm \[bldpharm.com\]](#)
- [5. scribd.com \[scribd.com\]](#)
- [6. Synthesis routes of 2,6-Diamino-4-chloropyrimidine 1-oxide \[benchchem.com\]](#)
- [7. mdpi.com \[mdpi.com\]](#)
- [8. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring \(TDM\) - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [9. data.epo.org \[data.epo.org\]](#)
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Phone: (601) 213-4426

Email: info@benchchem.com